4,5-Dimethoxy-2-[(phenoxyacetyl)amino]benzoic acid
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Overview
Description
4,5-DIMETHOXY-2-(2-PHENOXYACETAMIDO)BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a phenoxyacetamido moiety attached to a benzoic acid core. Its molecular formula is C15H15NO5, and it has a molecular weight of 289.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHOXY-2-(2-PHENOXYACETAMIDO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method includes the nitration of 4,5-dimethoxybenzoic acid, followed by reduction to the corresponding amine. This amine is then acylated with phenoxyacetyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,5-DIMETHOXY-2-(2-PHENOXYACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4,5-DIMETHOXY-2-(2-PHENOXYACETAMIDO)BENZOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-(2-PHENOXYACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-ACETYLAMINO-4,5-DIMETHOXYBENZOIC ACID: Shares a similar benzoic acid core but differs in the acetamido group.
2-(2-PHENOXYACETAMIDO)BENZOIC ACID: Similar structure but lacks the methoxy groups on the aromatic ring.
Uniqueness: 4,5-DIMETHOXY-2-(2-PHENOXYACETAMIDO)BENZOIC ACID is unique due to the presence of both methoxy and phenoxyacetamido groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO6 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(2-phenoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-14-8-12(17(20)21)13(9-15(14)23-2)18-16(19)10-24-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
YSQLRWOIJWLDEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)COC2=CC=CC=C2)OC |
Origin of Product |
United States |
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